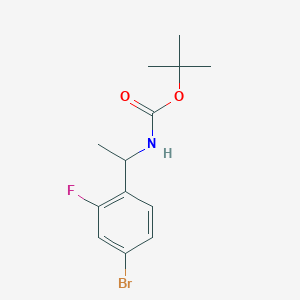

tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate

Description

tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate is a carbamate-protected amine featuring a 4-bromo-2-fluorophenyl group attached to an ethyl backbone. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes. The bromo and fluoro substituents on the aromatic ring contribute to its electronic and steric profile, influencing reactivity and interactions in biological systems .

Properties

IUPAC Name |

tert-butyl N-[1-(4-bromo-2-fluorophenyl)ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO2/c1-8(16-12(17)18-13(2,3)4)10-6-5-9(14)7-11(10)15/h5-8H,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHQAHUJQKFOGMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromo-2-fluoroacetophenone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate, typically in polar aprotic solvents like DMF or DMSO.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

Substitution Reactions: Products include azido or thiocyanato derivatives.

Oxidation Reactions: Products may include carboxylic acids or ketones.

Reduction Reactions: Products can include alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of carbamate derivatives on biological systems. It can be used to investigate enzyme inhibition and protein interactions .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, coatings, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. The bromine and fluorine atoms may also contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

- tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (CAS 850363-42-7): Lacks the 2-fluoro substituent, reducing electron-withdrawing effects. This may increase electron density on the ring, altering reactivity in cross-coupling reactions .

- tert-Butyl (R)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate (CAS 2387559-64-8): Features a 2-methyl group instead of fluorine.

- tert-Butyl N-((4-bromo-2-fluorophenyl)methyl)carbamate (41d): Replaces the ethyl linkage with a methylene group, shortening the chain and reducing conformational flexibility. This structural rigidity could impact molecular recognition in biological targets .

Table 1: Substituent Effects on Physicochemical Properties

| Compound | Substituent(s) | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| Target compound | 4-Br, 2-F | 314.22* | High polarity due to electronegative F |

| tert-Butyl (1-(4-bromophenyl)ethyl)carbamate | 4-Br | 298.21 | Lower polarity; increased lipophilicity |

| tert-Butyl (R)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate | 4-Br, 2-Me | 314.22 | Steric hindrance; moderate polarity |

| Compound 41d | 4-Br, 2-F (methylene) | 300.13 | Reduced flexibility; higher rigidity |

*Calculated based on molecular formula C₁₃H₁₆BrFNO₂.

Modifications in the Carbamate Side Chain

Key Compounds :

- tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate (CAS 360773-84-8): Incorporates a cyclopropyl ring instead of an ethyl chain. The strained ring system may enhance metabolic stability but complicate synthetic accessibility .

- tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate (CAS 939760-49-3): Introduces an amino group on the ethyl chain, enabling hydrogen bonding. The chloro substituent offers distinct electronic effects compared to bromo .

Table 2: Side Chain Modifications and Implications

| Compound | Side Chain Structure | Functional Impact |

|---|---|---|

| Target compound | Ethyl | Standard flexibility; moderate steric bulk |

| tert-Butyl (1-(4-bromophenyl)cyclopropyl)carbamate | Cyclopropyl | Increased rigidity; potential metabolic stability |

| tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate | Aminoethyl | Enhanced hydrogen bonding capacity |

Stereochemical Considerations

The R-configuration in analogs like (R)-tert-Butyl (1-(4-bromophenyl)ethyl)carbamate (CAS 578729-21-2) highlights the importance of chirality in biological activity. Enantiomers may exhibit differing binding affinities to chiral targets, such as enzymes or receptors .

Biological Activity

Chemical Structure and Properties

tert-Butyl (1-(4-bromo-2-fluorophenyl)ethyl)carbamate is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a brominated aromatic ring, and a carbamate moiety. Its molecular formula is , with a molecular weight of approximately 300.19 g/mol. The compound's structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Biological Activity

The biological activity of this compound has been the subject of various studies, focusing on its potential as a lead compound in drug discovery. Its reactivity can be attributed to the presence of functional groups that allow for interactions with biological targets.

The compound's mechanism of action involves several key interactions:

- Halogen Bonding : The presence of bromine and fluorine atoms facilitates halogen bonding, which can enhance binding affinity to specific proteins and biomolecules.

- Carbamate Hydrolysis : The carbamate group can undergo hydrolysis, releasing an active amine that may interact with various biological pathways.

Biological Studies

Research indicates that this compound exhibits potential in studying enzyme interactions and may serve as a lead compound for developing new therapeutics.

Case Studies

- Enzyme Interaction Studies : In vitro studies have demonstrated that derivatives of this compound can influence enzyme activity, particularly in systems where halogenated compounds are known to play a role. For instance, compounds with similar structures have been shown to modulate the activity of certain cytochrome P450 enzymes, affecting drug metabolism .

- Cytotoxicity Assessments : The compound's effects on cell viability have been evaluated using various cancer cell lines. Preliminary results suggest that at lower concentrations (<10 µM), it may exhibit proliferative activity; however, cytotoxic effects become pronounced at higher concentrations (≥50 µM) .

Comparative Analysis with Related Compounds

The following table summarizes the structural and biological characteristics of related compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C13H18BrNO2 | Brominated aromatic system | Potential enzyme modulator |

| tert-Butyl N-(2-aminoethyl)carbamate | C10H20N2O3 | No aromatic ring | Similar biological pathways |

| tert-Butyl N-[2-(4-chlorophenyl)formamido]ethyl carbamate | C14H18ClN2O3 | Chlorinated variant | Comparable pharmacological properties |

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Pharmacokinetic Properties : The presence of halogen substituents may enhance the pharmacokinetic profile, potentially leading to improved efficacy in targeted applications.

- Potential Therapeutic Applications : Given its structural characteristics, this compound could be explored further for applications in treating conditions influenced by enzyme activity modulation or as part of combinatorial drug therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.